3-chloro-6-(difluoromethoxy)-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-6-(difluoromethoxy)-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a fused ring system consisting of a benzene ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(difluoromethoxy)-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(2-thienyl)ethanone, under basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent, such as difluoromethyl phenyl sulfone.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a suitable nitrophenylboronic acid derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-(difluoromethoxy)-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, nucleophilic substitution conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
3-chloro-6-(difluoromethoxy)-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Industry: The compound can be used in the development of new materials with unique properties, such as advanced polymers or electronic materials.
Mechanism of Action
The mechanism of action of 3-chloro-6-(difluoromethoxy)-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-(methoxy)-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-chloro-6-(difluoromethoxy)-N-(4-aminophenyl)-1-benzothiophene-2-carboxamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-chloro-6-(difluoromethoxy)-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the difluoromethoxy group, which can impart different chemical and biological properties compared to similar compounds with other substituents. This uniqueness can be leveraged in various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
3-chloro-6-(difluoromethoxy)-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF2N2O4S/c17-13-11-6-5-10(25-16(18)19)7-12(11)26-14(13)15(22)20-8-1-3-9(4-2-8)21(23)24/h1-7,16H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGPVXYMHXWVTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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